Lyoniol-A
Description
Lyoniol-A is a toxic grayanoid diterpenoid isolated from the Japanese plant Lyonia ovalifolia var. elliptica . Its stereochemical structure was established in 1974, featuring a trans A,B-ring juncture and a unique tetracyclic grayanane skeleton (Fig. 1) . Pharmacologically, this compound exhibits dual effects:
- Neuromuscular Modulation: Reduces decerebrate rigidity in rats by targeting the lower brain stem, without affecting neuromuscular junctions or spinal reflexes .
- Electroencephalographic (EEG) Effects: Accelerates arousal patterns in the motor cortex at doses of 0.5–2.0 mg/kg, with effects lasting over 1 hour .
Properties
CAS No. |
31136-61-5 |
|---|---|
Molecular Formula |
C22H34O7 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[(1R,2S,3R,4R,6R,8S,9S,10R,11R,14R,15R)-3,4,10,15-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl] acetate |
InChI |
InChI=1S/C22H34O7/c1-10(23)28-17-15(24)22(27)14(13-16(29-13)18(22,2)3)20(5,26)12-7-6-11-8-21(12,17)9-19(11,4)25/h11-17,24-27H,6-9H2,1-5H3/t11-,12+,13+,14+,15-,16+,17-,19-,20-,21-,22+/m1/s1 |
InChI Key |
ASDPUXKPNOGLSZ-CRRNJOFASA-N |
SMILES |
CC(=O)OC1C(C2(C(C3C(C2(C)C)O3)C(C4C15CC(CC4)C(C5)(C)O)(C)O)O)O |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@]2([C@@H]([C@H]3[C@@H](C2(C)C)O3)[C@]([C@H]4[C@]15C[C@@H](CC4)[C@](C5)(C)O)(C)O)O)O |
Canonical SMILES |
CC(=O)OC1C(C2(C(C3C(C2(C)C)O3)C(C4C15CC(CC4)C(C5)(C)O)(C)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
lyoniatoxin lyoniol-A |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacological Effects
Lyoniol-A’s effects on decerebrate rigidity and EEG were compared to chlorpromazine, mephenesin, strychnine, pentylenetetrazol, and picrotoxin (Table 1) .
Table 1: Pharmacological Comparison of this compound and Reference Compounds
Key Findings :
- This compound uniquely combines lower brain stem inhibition (reducing rigidity) with cortical arousal , unlike chlorpromazine (purely depressive) or strychnine (spinal excitatory) .
- Its EEG effects resemble pentylenetetrazol and picrotoxin, which require an intact brainstem, whereas strychnine’s effects persist post-transection .
Structural and Functional Analogues
This compound belongs to the grayanoid diterpenoid family, sharing structural motifs with grayanotoxin-II and rhodojaponin-III (Table 2) .
Table 2: Structural Comparison of Grayanoids
Key Differences :
- Hydroxylation Pattern: this compound’s 3α,6β,14β-hydroxylation correlates with its unique dual neuroactivity, unlike grayanotoxin-II’s sodium channel effects .
- Toxicity : this compound induces neurodegeneration, while rhodojaponin-III is primarily insecticidal .
Biochemical Interactions
This compound exhibits moderate binding to metabolic enzymes compared to flavonoids (Table 3) .
Table 3: Binding Energies (kcal/mol) Against Key Enzymes
| Compound | Aldose Reductase | Tyrosine Kinase | SIRT6 |
|---|---|---|---|
| This compound | -9.2 | -6.8 | -6.7 |
| Eriodictyol | -12.1 | -8.0 | -9.1 |
| Lyoniresinol | -9.0 | -6.0 | -6.5 |
Implications :
- This compound’s weaker enzyme binding compared to eriodictyol suggests non-primary metabolic targeting, aligning with its neurocentric mechanism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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